- Clinoptilolite as a natural, active zeolite catalyst for the chemical transformations of geraniolReaction Kinetics, 2021, 133(2), 997-1011,
Cas no 673-84-7 (Alloocimene)
Alloocimene structure
Alloocimene Properties
Names and Identifiers
-
- 2,4,6-Octatriene,2,6-dimethyl-
- Allo-Ocimene
- 2,6-DIMETHYL-2,4,6-OCTATRIENE
- Alloocimene
- 2,6-DiMethyl-2,4,6-octatriene (Mixture of isoMers)
-
- GQVMHMFBVWSSPF-SOYUKNQTSA-N
- 1S/C10H16/c1-5-6-10(4)8-7-9(2)3/h5-8H,1-4H3
Computed Properties
- 136.12500
- 0
- 0
- 2
- 136.125
- 10
- 165
- 0
- 0
- 0
- 0
- 0
- 1
- 4.2
- 0
- 0
Experimental Properties
- 3.47500
- 0.00000
- n20/D 1.542(lit.)
- 73-75 °C/14 mmHg(lit.)
- -25.5°C
- Fahrenheit: 156.2 ° f
Celsius: 69 ° c - Not determined.
- Not determined.
- 0.811 g/mL at 25 °C(lit.)
Alloocimene Security Information
- GHS07
- RH2010000
- 3
- 3.2
- S23; S24/25
- III
- III
- R22
- 3.2
- Xn
- 1993
- H302
- 2-8°C
- III
- 22
- Warning
- 3.2
- 10-23
Alloocimene Customs Data
- 2901299090
-
China Customs Code:
2901299090Overview:
2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported
Summary:
2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Alloocimene Price
Alloocimene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1C:12173-10-3, 3 h, 140°C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1C:63800-37-3, 3 h, 120°C
Reference
- Influence of Technological Parameters on the Isomerization of Geraniol Using SepioliteCatalysis Letters, 2020, 150(3), 901-911,
Synthetic Circuit 3
Reaction Conditions
1.1R:KH, S:THF, 15 min, cooled; rt; 2 h, rt
1.2S:THF, 10 min, rt; 3 h, rt
2.1C:AlCl3, S:Me2CO, 4 h, 80°C, 0.5 MPa
1.2S:THF, 10 min, rt; 3 h, rt
2.1C:AlCl3, S:Me2CO, 4 h, 80°C, 0.5 MPa
Reference
- A sustainable route from the renewable myrcene to methyl ethers via direct hydroalkoxylationCatalysis Science & Technology, 2012, 2(1), 88-92,
Synthetic Circuit 4
Reaction Conditions
1.1C:Amberlyst 15, S:PhMe, 5 h, 60-70°C
Reference
- Amberlyst-15-Catalyzed Efficient Cyclization of γ- and δ-Unsaturated Alcohols: Green Synthesis of Oxygen HeterocyclesSynthetic Communications, 2010, 40(1), 74-80,
Synthetic Circuit 5
Alloocimene Raw materials
Alloocimene Preparation Products
- Nerol (106-25-2)
- 2,6-Octadienal,3,7-dimethyl-, (2Z)- (106-26-3)
- b-Myrcene (>90%) (123-35-3)
- b-Ocimene (>90%) (13877-91-3)
- Limonene (138-86-3)
- a-Citral (141-27-5)
- 2,7,11-Cyclotetradecatrien-1-ol,1,7,11-trimethyl-4-(1-methylethyl)-, (1R,2E,4S,7E,11E)- (25269-17-4)
- 2,6-Octadiene,1-methoxy-3,7-dimethyl-, (2E)- (2565-82-4)
- Cyclohexene, 1,5,5,6-tetramethyl- (3757-05-9)
- Cyclohexene, 1,2,3,3-tetramethyl- (3949-35-7)
- 6,11-Dimethyl-2,6,10-dodecatrien-1-ol (457653-86-0)
- 1,3,7-Octatriene,3,7-dimethyl- (502-99-8)
- 1,6-Octadiene,3-methoxy-3,7-dimethyl- (60763-44-2)
- Alloocimene (673-84-7)
- Limetol (7392-19-0)
- Linalool (78-70-6)
- Isocembrol (80126-41-6)
Alloocimene Suppliers
JIANG SU CONG ZHONG HUA GONG GU FEN Co., Ltd.
Audited Supplier
(CAS:673-84-7)
HU
18662433356
sales3@senfeida.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier
(CAS:673-84-7)
WANG TING TING
13862111431
sales2@senfeida.com
https://senfeida.en.made-in-china.com/
Alloocimene Related Literature
-
1. Novel cycloadditions of ortho-thioquinones with acyclic dienes: expeditious synthesis of 1,4-benzooxathiinesVijay Nair,Bini Mathew,Siji Thomas,Mariappanadar Vairamani,Sripadi Prabhakar J. Chem. Soc. Perkin Trans. 1 2001 3020
-
2. Diels–Alder reactions of o-benzoquinones with acyclic dienesVijay Nair,Sasi Kumar J. Chem. Soc. Perkin Trans. 1 1996 443
-
Zhong Zhang,Qiang Qin,Ruojun Ding,Yibing Xia,Libo Xiong,Yang Bi,Dov Prusky RSC Adv. 2018 8 32283
-
4. Molecular structure and orientational order effects in enthalpies and heat capacities of solute transfer into n-hexadecane. Part 2.—Cyclic and aromatic solutesJaleel Ali,Lina Andreoli-Ball,Sailendra N. Bhattacharyya,Bengt Kronberg,Donald Patterson J. Chem. Soc. Faraday Trans. 1 1985 81 3037
-
5. Carotenoids and related compounds. Part XVI. Structural and synthetic studies on spirilloxanthin, chloroxanthin, spheroidene, and spheroidenoneM. S. Barber,L. M. Jackman,P. S. Manchand,B. C. L. Weedon J. Chem. Soc. C 1966 2166
-
6. 579. The reaction of sulphur and sulphur compounds with olefinic substances. Part IX. The reaction of sulphur with 2 : 6-dimethylocta-2 : 6-dieneL. Bateman,R. W. Glazebrook,C. G. Moore J. Chem. Soc. 1958 2846
-
S. Sadjadi,M. M. Heravi RSC Adv. 2016 6 88588
-
Mingliang Bao,Marco Mascini,Osvaldo Griffini,Daniela Burrini,Daniela Santianni,Katia Barbieri Analyst 1999 124 459
-
Tevfik Aysu,Mehmet Ma?uk Kü?ük,Ayhan Demirba? RSC Adv. 2014 4 55912
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